molecular formula C11H21NO2 B3240238 (S)-2-amino-3-cyclooctylpropanoic acid CAS No. 1429396-04-2

(S)-2-amino-3-cyclooctylpropanoic acid

Cat. No.: B3240238
CAS No.: 1429396-04-2
M. Wt: 199.29
InChI Key: PSYRORCNCYQOIA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-cyclooctylpropanoic acid is an organic compound characterized by the presence of an amino group, a cyclooctyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-cyclooctylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclooctene, which undergoes a series of reactions to introduce the amino and carboxyl groups.

    Carboxylation: The carboxyl group is introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of cyclooctene derivatives.

    Enzymatic Methods: Employing enzymes to achieve stereoselective synthesis, ensuring the production of the (S)-enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Acyl chlorides or anhydrides for forming amides.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Amides or other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3-cyclooctylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-amino-3-cyclooctylpropanoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

    (S)-2-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    (S)-2-Amino-3-cyclopentylpropanoic acid: Contains a cyclopentyl group, offering different steric and electronic properties.

Uniqueness: (S)-2-Amino-3-cyclooctylpropanoic acid is unique due to its larger cyclooctyl group, which may confer distinct steric effects and influence its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-3-cyclooctylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRORCNCYQOIA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-3-cyclooctylpropanoic acid
Reactant of Route 2
(S)-2-amino-3-cyclooctylpropanoic acid
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(S)-2-amino-3-cyclooctylpropanoic acid
Reactant of Route 4
(S)-2-amino-3-cyclooctylpropanoic acid
Reactant of Route 5
(S)-2-amino-3-cyclooctylpropanoic acid
Reactant of Route 6
(S)-2-amino-3-cyclooctylpropanoic acid

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